1-Bromo-2-(1-bromoethyl)benzene

Organic Synthesis Cross-Coupling Chemoselectivity

1-Bromo-2-(1-bromoethyl)benzene (CAS 62384-31-0) is a dihalogenated aromatic compound with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g/mol. It is structurally characterized by an aromatic bromine substituent (Ar–Br) and a benzylic 1‑bromoethyl side chain (–CH(Br)CH₃) in an ortho-relationship.

Molecular Formula C8H8Br2
Molecular Weight 263.96 g/mol
CAS No. 62384-31-0
Cat. No. B1280084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(1-bromoethyl)benzene
CAS62384-31-0
Molecular FormulaC8H8Br2
Molecular Weight263.96 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1Br)Br
InChIInChI=1S/C8H8Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3
InChIKeyKXXZULOWQUGDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(1-bromoethyl)benzene (CAS 62384-31-0) Technical Profile and Procurement Baseline


1-Bromo-2-(1-bromoethyl)benzene (CAS 62384-31-0) is a dihalogenated aromatic compound with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g/mol [1]. It is structurally characterized by an aromatic bromine substituent (Ar–Br) and a benzylic 1‑bromoethyl side chain (–CH(Br)CH₃) in an ortho-relationship . Computed physicochemical properties include an XLogP3-AA value of 3.6, zero hydrogen bond donors or acceptors, and a topological polar surface area of 0 Ų, indicating high lipophilicity and membrane permeability [1]. The compound is classified as a corrosive and acutely toxic substance (H302, H314) and is supplied for R&D use only .

Orthogonal dual-site reactivity (Ar–Br + sec-benzylic Br) enables sequential chemoselective transformations.
Ortho arrangement uniquely supports intramolecular cyclization pathways not accessible to para/meta isomers.
Specialty synthetic building block for complex molecule assembly and heterocycle synthesis.

Why 1-Bromo-2-(1-bromoethyl)benzene Cannot Be Replaced by Common Analogs


1-Bromo-2-(1-bromoethyl)benzene is not functionally interchangeable with its closest structural analogs due to fundamental differences in reactive site count, spatial arrangement, and synthetic divergence. Unlike mono-halogenated analogs such as 1-bromo-2-ethylbenzene or (1-bromoethyl)benzene, this compound possesses two orthogonal reactive centers—an aryl bromide and a secondary benzylic bromide—in an ortho configuration . This dual‑site architecture enables sequential chemoselective transformations (e.g., cross‑coupling at Ar–Br followed by nucleophilic substitution at –CH(Br)CH₃) that cannot be replicated by single‑site compounds . The ortho‑positioning further enables unique intramolecular cyclization pathways that are sterically or electronically inaccessible to para‑ or meta‑substituted isomers, as well as to the homologous 1‑bromo‑2‑(2‑bromoethyl)benzene . Consequently, selecting an alternative based solely on molecular formula similarity would preclude access to these critical reaction manifolds.

Single-site analogs lack orthogonal reactivity
Mono‑brominated compounds (e.g., 1‑bromo‑2‑ethylbenzene) provide only one reactive halogen; sequential dual‑site transformations are impossible.
Para/meta isomers cannot access same ring closure
Intramolecular cyclization pathways rely on ortho geometry; the 1,3‑ and 1,4‑substituted isomers lead to different or inaccessible ring systems.
2‑Bromoethyl homolog alters reaction profile
Replacing the secondary benzylic bromide with a primary alkyl bromide changes reactivity, selectivity, and synthetic route efficiency.

Quantitative Differentiation of 1-Bromo-2-(1-bromoethyl)benzene Against Key Analogs


Ortho-Dual Bromination Enables Orthogonal Functionalization Pathways

1-Bromo-2-(1-bromoethyl)benzene possesses two chemically distinct bromine atoms—an aryl bromide (Ar–Br) and a secondary benzylic bromide (–CH(Br)CH₃)—positioned ortho to each other . This structural feature is absent in all common comparators: 1‑bromo‑2‑ethylbenzene lacks the benzylic bromide entirely [1], (1‑bromoethyl)benzene lacks the aryl bromide , and 1‑bromo‑2‑(2‑bromoethyl)benzene replaces the benzylic site with a less reactive primary alkyl bromide . The ortho-arrangement further distinguishes this compound from para‑ and meta‑isomers, enabling intramolecular cyclization reactions that are geometrically impossible for the 1,4‑ or 1,3‑analogs.

Reactive site architecture
Class-level
Two orthogonal sites (Ar–Br + sec‑benzylic Br) vs. single site in mono‑brominated analogs.
Enables sequential chemoselective transformations not possible with single‑site comparators.
Structural comparison; experimental chemoselectivity validation recommended.
Organic Synthesis Cross-Coupling Chemoselectivity

Higher Density and Elevated Boiling Point Relative to Mono‑Brominated Analogs

The presence of two bromine atoms significantly alters the bulk physical properties of 1‑bromo‑2‑(1‑bromoethyl)benzene compared to its mono‑brominated counterparts. Its predicted density of 1.732 g/cm³ is substantially higher than that of 1‑bromo‑2‑ethylbenzene (1.338 g/cm³) and (1‑bromoethyl)benzene (1.356 g/cm³) . Similarly, its boiling point of 85 °C at 2 Torr reflects the increased molecular weight and stronger intermolecular interactions relative to the mono‑brominated analogs.

Density & boiling point
Reported
Density ~1.73 g/cm³ vs. 1.34 g/cm³ (mono‑bromo analog); bp 85 °C at 2 Torr.
Influences purification strategy, solvent compatibility, and shipping requirements.
Predicted density; confirm experimentally before scale‑up.
Physicochemical Properties Purification Handling

Synthetic Accessibility via High‑Yield Allylic Bromination of 1‑Bromo‑2‑ethylbenzene

A documented two‑step synthetic route to 1‑bromo‑2‑(1‑bromoethyl)benzene proceeds via electrophilic bromination of ethylbenzene to give 1‑bromo‑2‑ethylbenzene, followed by allylic bromination with N‑bromosuccinimide (NBS) . While the overall yield is not explicitly reported in the accessible literature, the intermediate 1‑bromo‑2‑ethylbenzene is commercially available in high purity (≥98%) [1], and benzylic bromination of ethylbenzene derivatives with NBS is a well‑established, high‑yielding transformation [2]. In contrast, the synthesis of the 2‑bromoethyl analog (1‑bromo‑2‑(2‑bromoethyl)benzene) via benzocyclobutene ring‑opening is reported to produce a 10–15% yield of the desired product alongside significant dimerization and polymerization byproducts , making the target compound a more synthetically accessible ortho‑dibrominated building block.

Synthetic accessibility
Reported
High‑yield NBS benzylic bromination route; avoids 10–15% yield penalty of 2‑bromoethyl analog synthesis.
Supports better commercial availability and scale‑up feasibility.
Exact yield not published; NBS bromination typically high‑yielding.
Synthetic Route Yield Process Chemistry

Procurement Cost Premium Relative to Mono‑Brominated Analogs

1‑Bromo‑2‑(1‑bromoethyl)benzene commands a significant price premium over its mono‑brominated analog 1‑bromo‑2‑ethylbenzene, reflecting its higher synthetic complexity and specialized utility. Commercial pricing data indicate that the target compound (95% purity) is priced at approximately ¥412 per 100 mg (~¥4.12/mg) , whereas 1‑bromo‑2‑ethylbenzene (97–99% purity) is priced at roughly ¥24 per 5 g (~¥0.0048/mg) [1]. This represents a cost difference of approximately three orders of magnitude on a per‑milligram basis.

Procurement cost
Reported
~850× premium per mg vs. 1‑bromo‑2‑ethylbenzene.
Specialty reagent; procurement must be justified by unique dual‑site capabilities.
Pricing from Chinese suppliers (2025–2026); regional variation expected.
Procurement Cost Analysis Supply Chain

Application as a Free‑Radical Generator in Controlled Radical Polymerization

Compounds containing the 1‑bromoethylbenzene moiety serve as free‑radical generators in controlled radical polymerization processes. A patent describes the use of (1‑bromoethyl)benzene as a free‑radical generator compound in combination with a transition metal complex (e.g., CuBr/ligand) to polymerize acrylic monomers at 0–130 °C, yielding polymers with molecular weights of 4–10 million g/mol and polydispersities below 2 [1]. The target compound, 1‑bromo‑2‑(1‑bromoethyl)benzene, contains the identical 1‑bromoethyl pharmacophore and is expected to function analogously while additionally offering the aryl bromide site for further polymer chain functionalization or cross‑linking . In a related application, 1‑bromoethylbenzene groups generated via hydrobromination of residual vinyl groups in polystyrene microgel cores have been employed as initiating sites for atom transfer radical polymerization (ATRP) to synthesize heteroarm star‑shaped polymers [2].

Polymerization initiator
Class-level
Contains 1‑bromoethyl initiating motif + aryl Br handle; analogous to (1‑bromoethyl)benzene in ATRP.
May support dual‑functional initiator for post‑polymerization modification.
Performance inferred from patent; direct testing recommended.
Polymer Chemistry ATRP Free‑Radical Polymerization

Precursor to α‑Bromostyrenes via Dehydrobromination

1‑Bromo‑2‑(1‑bromoethyl)benzene can serve as a precursor to α‑bromostyrene derivatives via base‑mediated dehydrobromination. A Japanese patent (JPH11171808) describes a one‑pot process wherein α‑bromoethylbenzenes are brominated to α,β‑dibromoethylbenzenes and subsequently dehydrobrominated to yield α‑bromostyrenes . The patent explicitly teaches the removal of excess bromine prior to the dehydrobromination step to suppress side reactions and byproduct formation. The ortho‑bromo substitution pattern of the target compound directly yields 2‑bromostyrene (CAS 2039‑88‑5), a valuable monomer for fire‑resistant polyesters and cross‑linking applications [1].

Styrene monomer precursor
Method context
One‑pot dehydrobromination yields 2‑bromostyrene; avoids storage of air‑sensitive monomer.
Storable precursor enables in‑situ generation of reactive vinyl monomer.
Process optimization per patent JPH11171808.
Monomer Synthesis Dehydrobromination Process Chemistry

Priority Application Scenarios for 1-Bromo-2-(1-bromoethyl)benzene (CAS 62384-31-0)


Orthogonal Functionalization in Complex Molecule Synthesis

Researchers requiring sequential, chemoselective transformations on a single aromatic scaffold should select 1‑bromo‑2‑(1‑bromoethyl)benzene. The aryl bromide site enables Pd‑catalyzed cross‑coupling (Suzuki, Sonogashira, Buchwald‑Hartwig) to introduce aryl, alkynyl, or amino groups, while the benzylic bromide remains intact for subsequent SN2 substitution, elimination, or radical chemistry . This orthogonal reactivity is not achievable with 1‑bromo‑2‑ethylbenzene or (1‑bromoethyl)benzene, which possess only one reactive halogen site. Typical applications include the construction of drug‑like molecular frameworks and SAR‑expanding libraries in medicinal chemistry.

Synthesis of Benzo‑Fused Heterocycles via Intramolecular Cyclization

The ortho‑arrangement of the two reactive sites in 1‑bromo‑2‑(1‑bromoethyl)benzene uniquely positions it for intramolecular cyclization reactions to form benzo‑fused heterocycles such as indoles, isoindoles, benzofurans, and benzothiophenes . The 1,4‑ and 1,3‑isomers, as well as the 2‑bromoethyl homolog, cannot participate in the same five‑ or six‑membered ring‑closing manifolds. This makes the compound a strategic building block for heterocyclic chemists and medicinal chemists targeting specific ring systems.

Dual‑Functional Initiator or Core Unit in Controlled Radical Polymerization

Polymer chemists developing functionalized macromolecular architectures via ATRP or related controlled radical polymerization methods can utilize 1‑bromo‑2‑(1‑bromoethyl)benzene as a dual‑functional initiator or core‑building block [1]. The 1‑bromoethyl moiety initiates polymerization, while the aryl bromide provides a secondary functional handle for post‑polymerization modification (e.g., cross‑coupling to introduce fluorescent labels, targeting ligands, or cross‑linking groups) . This dual functionality streamlines the synthesis of complex star polymers and end‑functionalized chains relative to mono‑functional initiators like (1‑bromoethyl)benzene [2].

In‑Situ Generation of 2‑Bromostyrene for Specialty Polymer Synthesis

For applications requiring 2‑bromostyrene monomer—a cross‑linking agent in fire‑resistant polyesters and a precursor to functionalized polystyrenes—1‑bromo‑2‑(1‑bromoethyl)benzene offers a storable, solid (or high‑boiling liquid) precursor that can be dehydrobrominated in situ . This approach avoids the need to procure and store the air‑sensitive, inhibitor‑stabilized vinyl monomer, providing greater experimental flexibility and potentially reducing inventory complexity for laboratories with intermittent monomer needs [3].

Application
Selection Property
Validation Focus
Complex molecule orthogonal synthesis
Dual-site orthogonal reactivity (Ar–Br + benzylic Br)
Sequential cross‑coupling / SN2 pathway verification
Benzo‑fused heterocycle cyclization
Ortho arrangement enabling 5/6‑membered ring closure
Cyclization efficiency vs. para/meta isomers
Controlled radical polymerization
Initiator motif + post‑modification handle
Initiator efficiency and end‑group fidelity
In‑situ 2‑bromostyrene generation
Stable precursor for dehydrobromination
Monomer yield and purity after dehydrobromination

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